Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
Description
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (CAS 103260-44-2), also known as ethyl tetrahydropyran-4-yl acetate, is a bicyclic ester with a molecular formula of C₉H₁₆O₃ (F.W. 172.2). This compound features a tetrahydro-2H-pyran (oxane) ring substituted with an acetyl group and an ethyl ester at the 4-position. Key physical properties include a boiling point of 228.3°C, density of 1.003 g/mL, and a flash point of 96.7°C . It is commonly utilized in organic synthesis, particularly as a precursor for heterocyclic compounds or in catalytic reactions due to its ester and ketone functionalities.
Properties
IUPAC Name |
ethyl 4-acetyloxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOGIBWOMTOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693402 | |
| Record name | Ethyl 4-acetyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850637-12-6 | |
| Record name | Ethyl 4-acetyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is a compound belonging to the class of tetrahydropyran derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, supported by various research findings, including structural analysis and case studies.
Structural Characteristics
This compound features a tetrahydropyran ring that contributes to its biological properties. The molecular structure is characterized by the presence of an acetyltetrahydropyran moiety, which is essential for its interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Functional Groups | Ester, Ketone |
| Ring Structure | Tetrahydropyran |
Biological Activities
The biological activities of this compound have been explored in various studies, indicating its potential as an effective pharmacological agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyran have been shown to inhibit the AKT signaling pathway, which is often activated in various cancers, including breast and colorectal cancer .
Case Study: Inhibition of AKT Pathway
A study demonstrated that certain tetrahydropyran derivatives act as inhibitors of the AKT pathway, leading to reduced cell proliferation in cancer cell lines. The compound was tested against several cancer types, showing promising results in vitro.
Neuroprotective Effects
Other studies have suggested that related compounds possess neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells .
The mechanisms through which this compound exerts its biological effects include:
- Calcium Channel Modulation : Similar compounds are known to act as calcium antagonists, affecting cellular calcium levels and influencing various signaling pathways .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through activation of intrinsic apoptotic pathways .
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, helping to mitigate oxidative damage in cells .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its ability to undergo various transformations allows chemists to explore new synthetic routes and develop novel compounds with desired functionalities.
Agrochemicals
The compound's derivatives are being investigated for use in agrochemicals, particularly as potential herbicides or pesticides. The tetrahydropyran structure can enhance the bioavailability and effectiveness of these agents.
Case Study 1: Antimicrobial Activity
A study published in Molecules (2023) investigated the antimicrobial properties of this compound derivatives against common bacterial strains. The results demonstrated significant inhibition of growth, suggesting a pathway for developing new antibiotics based on this scaffold .
Case Study 2: Synthesis Optimization
Research conducted at a leading university focused on optimizing the synthesis of this compound using microwave-assisted techniques. This method reduced reaction times significantly while improving yields, showcasing an efficient approach to synthesizing this compound for further research .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
Decarboxylation occurs under thermal conditions (e.g., boiling tetralin with copper powder and 1,10-phenanthroline), removing the carboxylic acid group to form acetylated pyran derivatives . This reaction is critical in simplifying the scaffold for further functionalization.
Transesterification
The ethyl ester group participates in transesterification with alcohols under basic or acidic catalysis. For example, reaction with methanol in the presence of sodium methoxide replaces the ethyl group with a methyl group, forming methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This reaction is sensitive to steric and electronic effects of the alcohol.
Nucleophilic Acyl Substitution
The acetyl group (R–CO–) undergoes nucleophilic substitution. For instance:
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Amide formation : Reaction with amines (e.g., ammonia, primary amines) yields 4-acetamidotetrahydro-2H-pyran-4-carboxylate derivatives.
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Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the acetyl group to a hydroxyethyl moiety .
Cycloaddition and Annulation
The tetrahydro-2H-pyran ring participates in regioselective [4+2] cycloadditions. In the presence of benzylic anions or other dienophiles, the pyrone-like system forms fused bicyclic structures . For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Formal [4+2] | Benzylic anion, THF, −78°C | Benzannulated pyran derivatives |
Functionalization at the Pyran Ring
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Oxidation : The tetrahydro-pyran ring’s oxygen atom facilitates oxidation at C4. For example, treatment with mCPBA forms an epoxide intermediate .
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Acetylation : The hydroxyl group (if present) reacts with acetic anhydride to form peracetylated derivatives, as seen in analogous glucose-based systems .
Stability and Side Reactions
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Thermal decomposition : Prolonged heating above 170°C leads to decomposition, generating volatile byproducts like CO₂ and ketones .
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Transesterification artifacts : Basic conditions (e.g., methoxide) may cause unintended transesterification or ring-opening, necessitating careful pH control .
Key Mechanistic Insights
Comparison with Similar Compounds
Ethyl 4-Aminotetrahydro-2H-pyran-3-carboxylate
- Structure: Differs in the position of the ester (3-position) and substitution of the acetyl group with an amino group (NH₂) at the 4-position.
- Molecular Formula: C₈H₁₅NO₃ (F.W. 173.2), smaller than the target compound due to the absence of an acetyl group .
- Reactivity: The amino group enhances nucleophilicity, making this compound suitable for coupling reactions (e.g., peptide synthesis), unlike the acetylated analog, which is more electrophilic.
Ethyl 4-(4-Boronatephenyl)tetrahydro-2H-pyran-4-carboxylate
- Structure : Incorporates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl substituent at the 4-position.
- Molecular Formula : C₁₄H₁₉BO₅ (F.W. 278.11), significantly larger due to the boronate ester group .
- Applications : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions , a feature absent in the acetylated compound.
Methyl Tetrahydro-2H-pyran-4-carboxylate
- Structure : Replaces the ethyl ester with a methyl ester and lacks the acetyl group.
- Physical Properties : Lower molecular weight (C₇H₁₂O₃ , F.W. 144.17) and likely reduced lipophilicity compared to the ethyl ester analog .
- Reactivity : Methyl esters generally exhibit slower hydrolysis rates than ethyl esters, affecting their stability in acidic/basic conditions.
Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate
- Structure : Features an oxalate (O=C-O-C=O) group instead of an acetyl group.
- Synthesis : Prepared via reaction of 4-methyloxan-4-ol with ethyl chloro-oxoacetate in the presence of DMAP and triethylamine .
- Reactivity : The oxalate group introduces additional electrophilic sites, enabling diverse condensation reactions, whereas the acetyl group limits such versatility.
Data Table: Key Properties of Ethyl 4-Acetyltetrahydro-2H-pyran-4-carboxylate and Analogs
Research Findings and Trends
- Substituent Effects: The acetyl group in the target compound enhances electrophilicity at the 4-position, favoring nucleophilic additions, while amino or boronate substituents shift reactivity toward coupling or cross-coupling pathways .
- Ester Chain Length : Ethyl esters (e.g., target compound) generally offer better solubility in organic solvents than methyl analogs, critical for reaction homogeneity .
- Thermal Stability : The high boiling point of the acetylated compound (228.3°C) suggests suitability for high-temperature reactions, unlike boronate or oxalate derivatives, which may decompose under similar conditions .
Preparation Methods
Method Based on Base-Induced Condensation and Thermal Decarboxylation
A classical preparation route involves the following steps:
- Starting Materials: Diethyl oxalate and acetone are reacted under basic conditions to form a diester intermediate.
- Hydrolysis: Acid hydrolysis converts the diester into chelidonic acid and a monoester impurity.
- Decarboxylation: Thermal decarboxylation of the acid mixture in the presence of copper powder and 1,10-phenanthroline catalyst in boiling tetralin yields the target compound.
- Purification: The product is purified by Kugelrohr vacuum distillation, resulting in colorless crystals with a melting point around 96–97 °C.
This method was detailed in a 2024 study, which also reported the compound's full spectroscopic characterization, including its first 13C NMR spectrum and X-ray crystallographic structure. The process requires careful control of hydrolysis to avoid monoester contamination, which can lead to the formation of side products.
One-Pot Synthesis via Ducommun Condensation
An innovative and efficient approach patented in 2014 describes a one-pot synthesis involving:
- Initial Reaction: Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base-Catalyzed Reaction: Under alkaline conditions (using sodium or potassium carbonate, hydroxide, or related bases), these react to form 4-oxa-1,7-diethyl pimelate.
- Ducommun Condensation: At low temperatures (-10 to 0 °C), a strong base such as sodium ethylate or sodium hydride is added to induce intramolecular condensation, forming the tetrahydro-2H-pyran ring and yielding ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.
- Workup: The reaction mixture is neutralized with dilute hydrochloric acid, extracted with ethyl acetate, washed, dried, and concentrated. Flash chromatography is used for final purification.
- Yield: This method achieves a yield of approximately 68.75%, with mild conditions and simplified purification compared to traditional methods.
This "one-pot" process avoids extensive extraction steps and reduces by-product formation, making it industrially attractive.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The base-induced condensation method, while classical, requires careful control of hydrolysis to prevent monoester contamination that leads to side products.
- The one-pot Ducommun condensation method is notable for its mild conditions, relatively high yield, and simplified purification, making it preferable for scale-up.
- Spectroscopic data (1H and 13C NMR) and X-ray crystallography confirm the structure and purity of the compound obtained by both methods.
- The one-pot method's use of tetrahydrofuran or DMF as solvents and mild bases such as potassium carbonate or sodium ethylate reduces environmental and safety concerns compared to high-temperature decarboxylation in tetralin.
- The reaction mechanism involves initial formation of a diester intermediate followed by intramolecular cyclization to form the tetrahydropyran ring system.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use Lewis acids like BF₃·Et₂O to enhance acetylation efficiency.
- Solvent Control : Anhydrous conditions (e.g., CH₂Cl₂) minimize side reactions .
- Temperature Modulation : Lower temperatures (0–5°C) during acetylation reduce undesired byproducts.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Q. Basic
- ¹H/¹³C NMR :
- Ester group : Look for a triplet near δ 1.2–1.4 ppm (CH₃ of ethyl) and a quartet at δ 4.1–4.3 ppm (CH₂ of ethyl).
- Acetyl group : A singlet at δ 2.1–2.3 ppm (CH₃) and a carbonyl signal near δ 170–175 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (acetyl ketone) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 200–202 (exact mass depends on isotopic composition) .
How can X-ray crystallography using SHELX software suites aid in resolving the crystal structure of this compound, and what challenges might arise during refinement?
Q. Advanced
- Structural Solution : SHELXS/SHELXD can solve phases via direct methods, while SHELXL refines the model against diffraction data. Key parameters include:
- Challenges :
In designing experiments to study the reactivity of the acetyl group in this compound, what competing reaction pathways should be considered, and how can they be controlled?
Q. Advanced
- Competing Pathways :
- Hydrolysis : Acidic/alkaline conditions may cleave the acetyl group.
- Nucleophilic Substitution : Acetyl oxygen can act as a leaving group under strong bases (e.g., LDA).
- Control Strategies :
- Protecting Groups : Temporarily block the ester moiety with TMSCl to direct reactivity toward the acetyl group .
- Solvent Polarity : Use aprotic solvents (e.g., DMF) to suppress hydrolysis .
What are the primary applications of this compound in medicinal chemistry research, particularly in drug discovery?
Q. Basic
- Scaffold for Bioactive Molecules : The tetrahydropyran ring serves as a rigid core for designing kinase inhibitors or GPCR modulators .
- Prodrug Development : The ester group enhances lipophilicity for improved membrane permeability, while the acetyl group allows pH-dependent release .
How do computational methods like AI-powered retrosynthesis planning assist in developing novel synthetic pathways for this compound derivatives?
Q. Advanced
- Retrosynthesis Algorithms : Tools like Pistachio and Reaxys prioritize feasible routes by analyzing >10⁶ reactions, suggesting steps like Claisen condensation or Heck coupling .
- Reaction Yield Prediction : Machine learning models (e.g., Bkms_metabolic ) predict optimal catalysts/solvents, reducing trial-and-error experimentation .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- Hazard Mitigation :
- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .
What strategies can be employed to resolve discrepancies in NMR data interpretation for this compound, especially when comparing experimental results with theoretical predictions?
Q. Advanced
- Dynamic NMR (DNMR) : Detect slow conformational exchanges in the tetrahydropyran ring by variable-temperature studies (e.g., coalescence temperature analysis) .
- DFT Calculations : Use Gaussian or ORCA to simulate ¹H/¹³C chemical shifts and compare with experimental data. Deviations >0.5 ppm may indicate solvation effects or incorrect assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
